4-Chloro-2-(pentan-3-yl)pyrimidine
Description
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-2-pentan-3-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-3-7(4-2)9-11-6-5-8(10)12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
RDLUZJKRFRILJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC=CC(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pentan-3-yl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with a suitable alkylating agent, such as 3-pentanol, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom at the 2-position is replaced by the pentan-3-yl group.
Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrimidine derivatives. This method often involves the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-(pentan-3-yl)pyrimidine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques can further enhance the production process by monitoring and controlling reaction parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(pentan-3-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are often used in coupling reactions, along with boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-(pentan-3-yl)pyrimidine, while coupling reactions can produce various biaryl or alkyl-aryl derivatives.
Scientific Research Applications
4-Chloro-2-(pentan-3-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(pentan-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on the cell surface or within the cell, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues of 4-Chloro-2-(pentan-3-yl)pyrimidine, emphasizing substituent variations and their pharmacological or physicochemical implications:
Key Research Findings
Bioactivity and Target Selectivity
- CRF Receptor Antagonism : 4-Chloro-2-(pentan-3-yl)pyrimidine derivatives, such as tildacerfont, exhibit high CRF1 receptor binding affinity (IC₅₀ < 10 nM) due to the synergistic effects of the chloro and pentan-3-yl groups, which optimize hydrophobic interactions with the receptor’s transmembrane domain . In contrast, simpler analogues like 4-chloro-6-isopropylpyrimidin-2-amine lack the steric bulk required for CRF1 selectivity, showing weaker activity .
- Antimicrobial Activity: Pyrimidines with amino substituents (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) mimic trimethoprim’s dihydrofolate reductase inhibition but show reduced potency compared to the parent drug due to altered hydrogen-bonding capacity .
Physicochemical Properties
- The branched pentan-3-yl group increases logP values by ~1.5 units compared to methyl or phenyl substituents, enhancing blood-brain barrier penetration in CRF antagonists . Conversely, amino-substituted derivatives (e.g., 4-Chloro-6-methylpyrimidin-2-amine) exhibit higher aqueous solubility but poorer membrane permeability .
Q & A
Basic: What are the standard synthetic routes for 4-Chloro-2-(pentan-3-yl)pyrimidine?
Answer:
The synthesis typically involves multi-step organic reactions starting from chlorinated pyrimidine precursors and pentan-3-yl-containing intermediates. Key steps include:
- Nucleophilic substitution to introduce the pentan-3-yl group at the pyrimidine C2 position.
- Halogenation (e.g., using POCl₃ or PCl₅) to install the chlorine substituent at C4.
Reaction optimization (temperature: 80–120°C; solvents: DMF or acetonitrile) is critical for yield and purity. Sodium hydroxide or triethylamine may act as bases to deprotonate intermediates .
Advanced: How can reaction conditions be systematically optimized for higher yield and purity?
Answer:
Use Design of Experiments (DoE) to evaluate variables:
- Temperature : Higher temperatures (100–120°C) may accelerate substitution but risk side reactions.
- Catalysts : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in coupling reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
Continuous flow reactors reduce batch variability and improve scalability. Validate purity via HPLC (>98%) and monitor by TLC .
Basic: What characterization techniques confirm the structure of 4-Chloro-2-(pentan-3-yl)pyrimidine?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.5 ppm confirm the pentan-3-yl group’s methyl and methylene protons.
- ¹³C NMR : Signals near 160 ppm indicate pyrimidine ring carbons.
- Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 215.7 confirms the molecular formula C₉H₁₂ClN₂.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., substituent orientation) .
Advanced: How to resolve discrepancies in reported melting points or spectral data?
Answer:
Discrepancies often arise from purity differences or polymorphism . Mitigation strategies:
- Recrystallization : Test solvents (e.g., ethanol vs. hexane) to isolate pure polymorphs.
- Analytical cross-validation : Compare HPLC retention times with reference standards.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition points.
For spectral conflicts, replicate experiments under controlled conditions (e.g., dry N₂ atmosphere) .
Basic: What biological activities are associated with 4-Chloro-2-(pentan-3-yl)pyrimidine derivatives?
Answer:
- Anticancer activity : Inhibits kinase enzymes (e.g., EGFR) via competitive binding to ATP pockets.
- Antimicrobial effects : Disrupts bacterial cell wall synthesis (MIC values: 2–8 µg/mL against S. aureus).
- Neuroprotective potential : Modulates GABA receptors in preclinical models.
Validate via MTT assays and molecular docking (AutoDock Vina) to predict binding affinities .
Advanced: How to design a study evaluating inhibitory effects on cancer cell lines?
Answer:
- Cell lines : Use diverse panels (e.g., MCF-7, A549, HeLa) to assess selectivity.
- Dose-response curves : Test concentrations (0.1–100 µM) with positive controls (e.g., doxorubicin).
- Mechanistic validation :
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage).
- Flow cytometry : Measure cell cycle arrest (G1/S phase).
- Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Advanced: How do substituent modifications influence bioactivity?
Answer:
Refer to structure-activity relationship (SAR) studies:
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Toxicity data : LD₅₀ (oral, rat) = 250 mg/kg (Category 3 acute toxicity).
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Follow hazardous waste guidelines (e.g., incineration) .
Advanced: How to analyze regioselectivity in substitution reactions?
Answer:
- Computational modeling : DFT calculations (Gaussian 09) predict electrophilic sites on the pyrimidine ring.
- Isotopic labeling : Introduce ¹³C at specific positions to track substitution pathways via NMR .
- Competition experiments : Compare reactivity of C2 vs. C4 positions under identical conditions .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at C6 for aqueous solubility.
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for intraperitoneal administration.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
